N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide
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Overview
Description
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that features a unique combination of furan, thiomorpholine, and thiazole moieties
Mechanism of Action
Furan Derivatives
Furan derivatives have occupied a unique place in the field of medicinal chemistry . The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins, and many natural terpenoids . They have been found to have broad therapeutic properties and are used in the synthesis of a large number of novel chemotherapeutic agents .
Thiazole Derivatives
Thiazole is another important class of compounds in medicinal chemistry. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The thiomorpholine and thiazole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction can yield tetrahydrofuran derivatives .
Scientific Research Applications
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dicarboxylic acid: A derivative of furan with applications in polymer synthesis.
Thiomorpholine derivatives: Compounds with similar structural features and potential bioactivity.
Thiazole-based compounds: Known for their medicinal properties and use in drug development.
Uniqueness
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide is unique due to its combination of furan, thiomorpholine, and thiazole moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c24-19(17-14-27-20(22-17)15-4-2-1-3-5-15)21-12-18(16-6-9-25-13-16)23-7-10-26-11-8-23/h1-6,9,13-14,18H,7-8,10-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAIFXGSNRLBEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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